molecular formula C21H26N6O2 B10988419 N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide

N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10988419
M. Wt: 394.5 g/mol
InChI Key: NJSMTRGCNSQPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE is a complex organic compound featuring a combination of methoxy, tetraazolyl, phenyl, pyrrol, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol or a quinone derivative.

Scientific Research Applications

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential as a drug lead.

Mechanism of Action

The mechanism of action of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE involves its binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-METHOXY-3-(1H-1,2,3-TRIAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE
  • N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-IMIDAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE

Uniqueness

The presence of the tetraazolyl group in N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE distinguishes it from similar compounds. This group can confer unique electronic properties and reactivity, making the compound particularly interesting for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C21H26N6O2/c1-29-18-8-7-16(13-17(18)20-23-25-26-24-20)22-19(28)14-21(9-3-2-4-10-21)15-27-11-5-6-12-27/h5-8,11-13H,2-4,9-10,14-15H2,1H3,(H,22,28)(H,23,24,25,26)

InChI Key

NJSMTRGCNSQPON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=CC=C3)C4=NNN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.